molecular formula C12H24O12 B15289894 D-Lactal

D-Lactal

Cat. No.: B15289894
M. Wt: 360.31 g/mol
InChI Key: PYUOYXPEAXAJQI-ZWRLUOFISA-N
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Description

D-Lactal, also known as D-lactic acid, is a stereoisomer of lactic acid. It is a normal intermediate in the fermentation (oxidation, metabolism) of sugar. Unlike its counterpart L-lactic acid, which is the principal isomer produced by humans, D-lactic acid is less common but has significant implications in various biological and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-lactic acid can be synthesized through several methods. One common route involves the fermentation of carbohydrates by specific bacterial strains that produce D-lactic acid as a byproduct. Another method includes the chemical synthesis from racemic mixtures of lactic acid, followed by separation of the D-isomer using chiral resolution techniques .

Industrial Production Methods

Industrial production of D-lactic acid typically involves microbial fermentation. Specific strains of bacteria, such as Lactobacillus delbrueckii, are employed to ferment sugars like glucose or sucrose under controlled conditions. The fermentation process is optimized to maximize the yield of D-lactic acid while minimizing the production of L-lactic acid .

Chemical Reactions Analysis

Types of Reactions

D-lactic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Pyruvate.

    Reduction: Propylene glycol.

    Substitution: Lactate esters.

Scientific Research Applications

D-lactic acid has a wide range of applications in scientific research:

Mechanism of Action

D-lactic acid exerts its effects primarily through its role in metabolic pathways. It is produced during anaerobic glycolysis and can be converted to pyruvate by lactate dehydrogenase. This conversion is crucial for maintaining the balance of NADH and NAD+ in cells. D-lactic acid can also act as a signaling molecule, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of D-Lactic Acid

D-lactic acid is unique due to its specific stereochemistry, which allows it to participate in distinct biochemical pathways compared to L-lactic acid. Its production and accumulation can lead to conditions like D-lactic acidosis, which is not observed with L-lactic acid .

Properties

Molecular Formula

C12H24O12

Molecular Weight

360.31 g/mol

IUPAC Name

(2R,3R,5R)-4-[(1R,2R,3S,4S,5R)-1,2,3,4,5,6-hexahydroxyhexoxy]-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C12H24O12/c13-1-4(16)7(19)9(21)10(22)12(23)24-11(6(18)3-15)8(20)5(17)2-14/h2,4-13,15-23H,1,3H2/t4-,5+,6-,7+,8-,9+,10-,11?,12-/m1/s1

InChI Key

PYUOYXPEAXAJQI-ZWRLUOFISA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(O)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O

Origin of Product

United States

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